molecular formula C17H14N2 B14538339 N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine CAS No. 62308-84-3

N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine

Cat. No.: B14538339
CAS No.: 62308-84-3
M. Wt: 246.31 g/mol
InChI Key: OBFMLGSHTXOPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine is a chemical compound that belongs to the class of indole derivatives. . The compound features a phenyl group attached to the indole ring, which is further connected to a prop-2-en-1-imine group.

Properties

CAS No.

62308-84-3

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N-(3-phenylindol-1-yl)prop-2-en-1-imine

InChI

InChI=1S/C17H14N2/c1-2-12-18-19-13-16(14-8-4-3-5-9-14)15-10-6-7-11-17(15)19/h2-13H,1H2

InChI Key

OBFMLGSHTXOPEC-UHFFFAOYSA-N

Canonical SMILES

C=CC=NN1C=C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylindole with propargylamine under specific reaction conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include the corresponding aldehydes or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the indole and prop-2-en-1-imine moieties, resulting in a compound with distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.